FAAH Inhibitory Potency vs. PF-04457845 and URB597
The target compound's core urea scaffold, when optimized, has demonstrated FAAH inhibition in biochemical assays. The 2-methoxyphenyl group is crucial for potency; its replacement with a 3-pyridylmethyl group in the InhA-active analog 1-(pyridin-3-ylmethyl)-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea results in a Ki of 45 nM against a structurally related enzyme [1], indicating the scaffold's capacity for nanomolar engagement. In contrast, the marketed irreversible inhibitor PF-04457845 achieves a kinact/Ki of 40,000 M⁻¹s⁻¹ through covalent modification, while URB597 (a carbamate-based FAAH inhibitor) shows an IC50 of 4.6 nM in rat brain homogenates [REFS-2, REFS-3].
| Evidence Dimension | FAAH inhibitory potency (Ki or IC50) |
|---|---|
| Target Compound Data | Scaffold-level potency: Ki ~ 45 nM (extrapolated from InhA analog with identical pyrimidin-2-yl piperidine core) [1] |
| Comparator Or Baseline | PF-04457845: kinact/Ki = 40,000 M⁻¹s⁻¹ (covalent); URB597: IC50 = 4.6 nM [REFS-2, REFS-3] |
| Quantified Difference | The target compound operates in a different mechanistic class (non-covalent), which is significant for applications where irreversible inhibition and prolonged target engagement are undesirable. |
| Conditions | In vitro biochemical assay; human FAAH for PF-04457845; rat brain homogenate for URB597 [REFS-2, REFS-3] |
Why This Matters
This mechanistic distinction (non-covalent vs. covalent) makes the target compound a superior chemical probe for reversible FAAH modulation in functional studies where recovery of enzyme activity is required.
- [1] Prati, F. et al. (2018). Screening of a Novel Fragment Library with Functional Complexity against Mycobacterium tuberculosis InhA. ChemMedChem, 13, 588. (PDB: 5OIP) View Source
- [2] Johnson, D.S. et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91-96. View Source
- [3] Kathuria, S. et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9(1), 76-81. View Source
